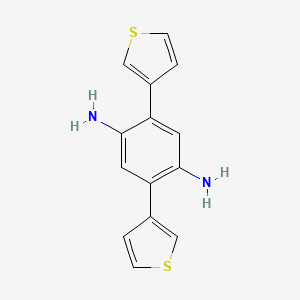

2,5-Di(thiophen-3-yl)benzene-1,4-diamine

Description

The exploration of novel organic semiconductors has identified 2,5-Di(thiophen-3-yl)benzene-1,4-diamine as a molecule of interest. Its structure is conducive to forming extended π-conjugated systems, which are essential for charge transport in organic electronic devices.

Diaminobenzene and thiophene (B33073) are fundamental components in the design of conjugated organic materials. Phenylenediamine, a derivative of benzene (B151609), offers a robust and planar core that can be functionalized to tune the electronic properties of the resulting molecule. The amino groups on the benzene ring can serve as points for polymerization or further chemical modification.

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another crucial building block in the realm of conjugated materials. wikipedia.orgderpharmachemica.com It is known for its electron-rich nature and the ability of its sulfur atom's lone pair of electrons to participate in the π-electron system, which enhances delocalization. wikipedia.org Thiophene-based polymers are noted for their exceptional optical and conductive properties. nih.gov The strategic combination of these two building blocks allows for the creation of materials with tailored electronic and photophysical characteristics. The orientation of the thiophene ring relative to the benzene core can significantly impact the optical and electrochemical properties of the resulting polymers. rsc.org

Extended π-conjugation, the system of overlapping p-orbitals across adjacent atoms in a molecule, is a cornerstone of organic electronics. This delocalization of electrons allows for the movement of charge carriers (electrons and holes) along the molecular backbone, a prerequisite for electrical conductivity. In conjugated polymers, the extent of this conjugation directly influences the material's bandgap, which in turn determines its optical and electronic properties, such as the wavelengths of light it can absorb and emit.

Materials with extensive π-conjugation are often used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to design and synthesize molecules like this compound, which can be polymerized into materials with long-range order and efficient charge transport, is a key focus of current research. nih.gov

Research into thiophene-substituted benzene-1,4-diamine derivatives is driven by the quest for new materials with enhanced performance in electronic applications. One of the primary synthetic routes to creating these molecules is through cross-coupling reactions. For instance, the synthesis of this compound has been achieved via a Suzuki-Miyaura cross-coupling reaction. uni-heidelberg.de This method involves the reaction of 2,5-dibromo-1,4-phenylenediamine with 3-thienylboronic acid in the presence of a palladium catalyst. uni-heidelberg.de

The resulting diamine monomer can then be used in polymerization reactions to create novel conjugated polymers. These polymers are being investigated for their potential in a variety of applications, leveraging the combined properties of the thiophene and diaminobenzene units to create materials with desirable electronic and physical characteristics. The functionalization of polythiophenes has been shown to not only improve their solubility and processability but also to modify their optical and electronic properties. nih.gov

Due to the limited availability of detailed public research on this compound, much of the current understanding is extrapolated from studies on its isomers and related polymeric systems. Future research is expected to focus on a more in-depth characterization of this specific compound and its performance in electronic devices.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₂N₂S₂ |

| Molar Mass | 272.39 g/mol |

| CAS Number | 2055720-34-6 |

| Synthesis Method | Suzuki-Miyaura Cross-Coupling |

| Reactants | 2,5-dibromo-1,4-phenylenediamine and 3-thienylboronic acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2S2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

2,5-di(thiophen-3-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C14H12N2S2/c15-13-6-12(10-2-4-18-8-10)14(16)5-11(13)9-1-3-17-7-9/h1-8H,15-16H2 |

InChI Key |

BSQMHPSQCRNBBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=C(C=C2N)C3=CSC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,5 Di Thiophen 3 Yl Benzene 1,4 Diamine and Its Analogues

Synthetic Routes for the 2,5-Di(thiophen-3-yl)benzene-1,4-diamine Core

The formation of the core structure is typically achieved by coupling appropriate benzene (B151609) and thiophene (B33073) precursors. The choice of reaction is dictated by the availability of starting materials and the desired functional group tolerance.

The primary precursors for the synthesis are a dihalogenated benzene diamine and a functionalized thiophene.

Dihalogenated Benzene Diamine Precursors : The central component is typically a 2,5-dihalo-1,4-phenylenediamine. Common starting materials include 2,5-dibromo- or 2,5-diiodobenzene-1,4-diamine. These precursors can be synthesized through various routes, often starting from 1,4-phenylenediamine. The synthesis may involve protection of the reactive amine groups (e.g., by acetylation to form an amide) prior to the halogenation step to control regioselectivity and prevent unwanted side reactions. Following halogenation, the protecting groups are removed to yield the desired dihalogenated diamine. Another approach involves the nitration of a dihalobenzene, followed by the reduction of the nitro groups to amines.

Thiophene Precursors : The thiophene moiety is introduced using a derivative suitable for cross-coupling. For Suzuki reactions, 3-thiopheneboronic acid or its pinacol ester is required. This is often prepared from 3-bromothiophene via lithium-halogen exchange followed by reaction with a trialkyl borate. For Stille reactions, an organotin reagent like tributyl(thiophen-3-yl)stannane is used. This can also be synthesized from 3-halothiophene by reacting it with an organolithium reagent and then quenching with a trialkyltin halide.

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for constructing the C-C bond between the benzene and thiophene rings. wikipedia.orgwiley-vch.de These reactions offer mild conditions and high tolerance for various functional groups. nih.gov

Suzuki-Miyaura Coupling : The Suzuki reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov In the synthesis of the target compound, 2,5-dihalobenzene-1,4-diamine is reacted with two equivalents of 3-thiopheneboronic acid. mdpi.com The reaction is catalyzed by palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govnih.gov An inorganic base, such as sodium carbonate or potassium carbonate, is essential for the catalytic cycle. mdpi.com The synthesis of related di(thiophen-2-yl) analogues has been successfully achieved using these conditions. mdpi.com

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium. wikipedia.org This method is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org To synthesize the target molecule, 2,5-dihalobenzene-1,4-diamine would be coupled with tributyl(thiophen-3-yl)stannane. Catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly employed. nih.gov Although effective, a significant drawback of Stille coupling is the high toxicity of the organotin reagents and byproducts. wikipedia.org

Table 1: Comparison of Cross-Coupling Reactions for Core Synthesis

| Reaction | Thiophene Reagent | Benzene Reagent | Typical Catalyst | Typical Base/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Thiopheneboronic acid or ester | 2,5-Dihalobenzene-1,4-diamine | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aqueous Na₂CO₃ or K₂CO₃ | Low toxicity of boron reagents, high yields. nih.gov | Boronic acids can be unstable. |

| Stille | Tributyl(thiophen-3-yl)stannane | 2,5-Dihalobenzene-1,4-diamine | Pd(PPh₃)₄, Pd₂(dba)₃ | Generally no base needed | Reagents are air/moisture stable, tolerant of many functional groups. wikipedia.org | High toxicity of tin compounds. wikipedia.org |

Functionalization and Derivatization Approaches

Further chemical diversity can be introduced by modifying the core structure of this compound. These modifications can be targeted at the central benzene ring, the peripheral thiophene rings, or the amine functional groups.

The central benzene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two amine substituents. libretexts.orglibretexts.org These amino groups are ortho-, para-directing. scribd.com In the this compound core, the positions ortho to the amines (positions 2 and 5) are already substituted by the thiophene rings. Therefore, electrophilic attack is directed to the remaining vacant positions on the benzene ring (positions 3 and 6).

Common electrophilic substitution reactions include:

Halogenation : Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration : Introduction of a nitro group using nitric acid, though conditions must be carefully controlled to avoid oxidation of the amine groups. msu.edu

Sulfonation : Introduction of a sulfonic acid group using fuming sulfuric acid. msu.edu

The reactivity of the ring is significantly higher than that of unsubstituted benzene, meaning these reactions can often proceed under milder conditions. libretexts.org

The thiophene rings also possess sites for further functionalization. Thiophene is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the C2 and C5 positions (alpha positions). mdpi.com Since the thiophene rings in the target molecule are attached at their C3 position, the C2 and C5 positions are available for substitution.

Potential modifications include:

Halogenation : Bromination can be readily achieved using NBS, as demonstrated in the synthesis of related compounds where thiophene rings are brominated at the alpha-position. mdpi.com

Metalation followed by Electrophilic Quench : The protons at the C2 or C5 positions of the thiophene ring can be abstracted by a strong base like n-butyllithium. The resulting lithiated species can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups.

Formylation : Vilsmeier-Haack or similar reactions can introduce an aldehyde group onto the thiophene ring, which can then be used for further derivatization.

Table 2: Potential Functionalization Reactions

| Target Ring | Reaction Type | Typical Reagent | Resulting Functional Group |

|---|---|---|---|

| Benzene | Halogenation | N-Bromosuccinimide (NBS) | -Br |

| Benzene | Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Thiophene | Halogenation | N-Bromosuccinimide (NBS) | -Br (at C2 or C5) |

| Thiophene | Lithiation/Alkylation | 1. n-BuLi, 2. R-X | -R (Alkyl group) |

| Thiophene | Formylation | POCl₃, DMF | -CHO |

The primary amine groups are nucleophilic and represent key sites for derivatization. sigmaaldrich.com These reactions allow for the attachment of a wide range of functionalities, which can modulate the electronic properties and solubility of the molecule.

Common derivatization strategies include:

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

Schiff Base Formation : Condensation with aldehydes or ketones under dehydrating conditions results in the formation of imines.

Sulfonamide Formation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides.

Pre-column derivatization with various reagents is a common technique in analytical chemistry to make amines detectable, and these reactions are directly applicable for synthetic modification. sigmaaldrich.commdpi.com

Advanced Spectroscopic and Structural Elucidation of 2,5 Di Thiophen 3 Yl Benzene 1,4 Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). While specific experimental spectra for 2,5-Di(thiophen-3-yl)benzene-1,4-diamine are not widely reported in publicly accessible literature, the expected features can be predicted based on its constituent chemical moieties.

The ¹H NMR spectrum is used to identify the different types of protons in a molecule. For this compound, several distinct proton signals are anticipated. The electron-donating nature of the amine (-NH₂) groups and the aromatic character of the benzene (B151609) and thiophene (B33073) rings will dictate the specific chemical shifts (δ), measured in parts per million (ppm).

The key proton environments and their expected spectral characteristics are outlined below:

Amine Protons (-NH₂): A broad singlet is expected for the amine protons. Its chemical shift can vary depending on the solvent, concentration, and temperature but typically appears in the range of 3-5 ppm.

Benzene Ring Protons (-C₆H₂-): The two protons on the central benzene ring are chemically equivalent and are expected to produce a singlet. Due to the strong electron-donating effect of the two adjacent amine groups, this signal would appear in the aromatic region, likely shifted upfield (to a lower ppm value) compared to unsubstituted benzene (7.26 ppm).

Thiophene Ring Protons (-C₄H₃S-): Each of the two equivalent thiophene rings has three protons, leading to a complex set of signals in the aromatic region (typically 6.5-8.0 ppm). These protons would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors.

| Proton Environment | Expected Signal Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Amine (-NH₂) | Broad Singlet | ~3.0 - 5.0 | Shift is solvent and concentration dependent. |

| Benzene (Ar-H) | Singlet | ~6.5 - 7.0 | Two equivalent protons on the central ring. |

| Thiophene (Ar-H) | Multiplets (e.g., dd, t) | ~6.5 - 8.0 | Three distinct protons on each thiophene ring, showing spin-spin coupling. |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal. In this compound, symmetry considerations simplify the expected spectrum.

The anticipated signals for the carbon framework are:

Benzene Ring Carbons: Three distinct signals are expected for the benzene ring carbons. The two carbons bonded to the amine groups (C-N) will be shifted significantly upfield. The two carbons bonded to the thiophene rings (C-Thiophene) will also have a characteristic shift, and the two carbons bearing hydrogen atoms (C-H) will constitute the third signal.

Thiophene Ring Carbons: Each thiophene ring contains four carbon atoms. Due to the substitution at the 3-position, these four carbons are chemically distinct, giving rise to four separate signals in the aromatic carbon region (typically 110-140 ppm). The carbon atom directly attached to the benzene ring (C-Benzene) would be identifiable.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Benzene (C-NH₂) | ~135 - 145 | Carbon attached to the amine group. |

| Benzene (C-Thiophene) | ~120 - 130 | Carbon attached to the thiophene ring. |

| Benzene (C-H) | ~110 - 120 | Protonated carbon on the benzene ring. |

| Thiophene (C-Benzene) | ~135 - 145 | Carbon attached to the benzene ring. |

| Thiophene (C-S) | ~120 - 130 | Carbon adjacent to the sulfur atom. |

| Thiophene (C-H) | ~115 - 128 | Protonated carbons on the thiophene ring. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be characterized by several key absorption bands.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene & Thiophene Rings | 3000 - 3100 |

| C=C Ring Stretch | Aromatic Rings | 1500 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

| C-S Stretch | Thiophene Ring | 600 - 800 |

| Aromatic C-H Bend (Out-of-plane) | Substituted Rings | 700 - 900 |

The most prominent features would include the characteristic N-H stretching vibrations of the primary amine groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from both the benzene and thiophene rings are expected just above 3000 cm⁻¹. The stretching of C=C bonds within the aromatic rings would give rise to absorptions in the 1500-1600 cm⁻¹ range. Furthermore, the C-N stretching of the aromatic amine and the C-S stretching within the thiophene ring would provide additional confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the most significant electronic transitions are π → π* transitions. The extensive π-conjugated system, which includes the benzene ring, the two thiophene rings, and the lone pairs on the nitrogen atoms, is expected to result in strong absorption in the UV or near-visible region. The position of the maximum absorption wavelength (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For related aromatic diamine and thiophene-based compounds, λmax values are often observed in the range of 300-450 nm.

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Extended π-conjugated system (Benzene-Thiophene) | ~300 - 450 |

Morphological Characterization of Derived Materials (e.g., Scanning Electron Microscopy)

While the monomer itself is a crystalline or amorphous solid, its primary utility is as a building block for polymers. The polymerization of this compound, for instance, through oxidative polymerization, would yield a conjugated polymer. The morphology of such derived materials is critical for their performance in electronic devices. Scanning Electron Microscopy (SEM) is a key technique used to visualize the surface topography and structure of these materials at the micro- and nanoscale.

Studies on polymers derived from similar aromatic diamine and thiophene-based monomers have revealed a range of possible morphologies depending on the synthesis conditions (e.g., solvent, temperature, oxidant).

Nanostructures: Polymers based on p-phenylenediamine (B122844) have been shown to form various nanostructures, including nanofibers, nanospheres, and nest-like microspheres, by tuning the pH of the polymerization solution.

Films: Solution processing or electropolymerization techniques can be used to deposit thin films of the polymer onto a substrate. SEM analysis of these films reveals information about surface roughness, porosity, and the presence of domains, all of which influence charge transport properties.

Aggregates: In solution, conjugated polymers often form aggregates. The morphology of these aggregates, which can be visualized by SEM after deposition, can range from amorphous clusters to more ordered structures.

The specific morphology of a polymer derived from this compound would be influenced by the steric and electronic effects of the thiophen-3-yl substituents, potentially leading to unique self-assembly behaviors and solid-state packing.

Electronic Structure and Theoretical Investigations of 2,5 Di Thiophen 3 Yl Benzene 1,4 Diamine

Computational Chemistry Approaches for Molecular and Electronic Structure Prediction

Computational chemistry provides powerful tools to predict and understand the molecular and electronic properties of compounds like 2,5-Di(thiophen-3-yl)benzene-1,4-diamine. These methods allow for the elucidation of ground and excited state properties, which are crucial for determining a molecule's potential in electronic applications.

In a typical DFT study of a compound like this compound, the molecular structure would first be optimized to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. nih.govresearchgate.net The optimized geometry provides a foundation for further calculations of electronic properties.

The behavior of a molecule upon absorption of light is governed by its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common extension of DFT used to model these excited states. researchgate.net This method can predict the energies of electronic transitions, which correspond to the absorption peaks observed in a UV-visible spectrum.

For a molecule with potential for intramolecular charge transfer, such as this compound, TD-DFT can be used to characterize the nature of the excited states. By analyzing the molecular orbitals involved in a particular electronic transition, it is possible to determine if the excitation corresponds to a transfer of electron density from one part of the molecule (the donor) to another (the acceptor). This information is critical for understanding the photophysical properties of the material.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. mdpi.com The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ease of adding an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. mdpi.com

In donor-π-acceptor systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting portion. For this compound, the phenylenediamine core acts as the electron donor, and the thiophene (B33073) rings can act as part of the π-bridge. The HOMO-LUMO gap can be tuned by modifying the chemical structure, which in turn affects the color and conductivity of the material. rsc.org A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths (a red shift).

The HOMO-LUMO gap can be estimated both computationally using DFT and experimentally through electrochemical methods. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Thiophene-Based Compounds (Note: Data for illustrative purposes from related compounds)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Thiophene | -6.9 | -0.1 | 6.8 | DFT/B3LYP/6-31G(d,p) researchgate.net |

| Benzene (B151609) | -6.7 | 1.1 | 7.8 | DFT/B3LYP/6-31G(d,p) researchgate.net |

| Terphenyl Derivative | -5.35 | -2.71 | 2.64 | Cyclic Voltammetry nih.gov |

| Terthiophene Derivative | -5.25 | -2.89 | 2.36 | Cyclic Voltammetry nih.gov |

Interactive Data Table

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Thiophene | -6.9 | -0.1 | 6.8 | DFT/B3LYP/6-31G(d,p) |

| Benzene | -6.7 | 1.1 | 7.8 | DFT/B3LYP/6-31G(d,p) |

| Terphenyl Derivative | -5.35 | -2.71 | 2.64 | Cyclic Voltammetry |

| Terthiophene Derivative | -5.25 | -2.89 | 2.36 | Cyclic Voltammetry |

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many organic electronic materials. It involves the photoinduced transfer of an electron from a donor part of a molecule to an acceptor part through a π-conjugated bridge. fonlo.org In this compound, the electron-rich phenylenediamine unit can act as the donor, and the electron-deficient thiophene rings can facilitate the charge transfer.

The occurrence of ICT can be identified by several experimental and theoretical signatures. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a strong indicator of ICT. fonlo.org Molecules with significant ICT character often exhibit a larger dipole moment in the excited state than in the ground state, leading to a pronounced red shift in their emission spectra in more polar solvents.

Theoretical calculations can further elucidate the ICT mechanism by visualizing the electron density distribution in the ground and excited states. The difference in electron density upon excitation can reveal the direction and magnitude of the charge transfer. In some cases, the molecule may adopt a twisted geometry in the excited state, known as a twisted intramolecular charge transfer (TICT) state, which can have a significant impact on its fluorescence properties. nih.gov

Redox Behavior and Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of molecules. nih.gov By measuring the current that develops in an electrochemical cell as the voltage is varied, a cyclic voltammogram is obtained, which provides information about the oxidation and reduction potentials of the analyte.

For a compound like this compound, CV can be used to determine the energies of the HOMO and LUMO levels. The onset potential of the first oxidation wave is related to the HOMO energy, while the onset potential of the first reduction wave is related to the LUMO energy. nih.gov These experimental values can be compared with those obtained from DFT calculations to validate the computational model.

The electrochemical behavior of thiophene-phenylenediamine systems can be complex, with the possibility of multiple oxidation and reduction steps. The stability of the resulting radical cations and anions is important for the material's performance in electronic devices. Spectroelectrochemistry, which combines electrochemical measurements with spectroscopy, can be used to identify the species formed at different potentials.

Polymerization and Oligomerization of 2,5 Di Thiophen 3 Yl Benzene 1,4 Diamine Derivatives for Conjugated Systems

Homopolymerization Techniques

Homopolymerization of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine derivatives can be achieved through methods that induce coupling between monomer units, primarily via electrochemical or chemical oxidation. These techniques generate reactive radical cation species that subsequently form carbon-carbon bonds between the thiophene (B33073) rings, extending the conjugated polymer chain.

Electrochemical Polymerization Methodologies

Electrochemical polymerization is a versatile and widely used method for synthesizing conjugated polymer films directly onto a conductive substrate. researchgate.net This single-step process allows for precise control over film thickness and morphology by manipulating electrochemical parameters. researchgate.net The mechanism involves the anodic oxidation of the monomer at the surface of a working electrode to form a radical cation. researchgate.net These reactive species then couple, eliminating protons, to form dimers, oligomers, and ultimately, a polymer film that deposits onto the electrode surface.

The process is typically carried out in a three-electrode electrochemical cell containing a working electrode (e.g., indium tin oxide (ITO) coated glass or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode (SCE)). jept.de The monomer is dissolved in an organic solvent, such as acetonitrile (B52724), with a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) perchlorate (TBAClO₄) to ensure conductivity. jept.denih.gov

Polymerization can be performed using several techniques:

Potentiostatic Method: A constant potential, higher than the monomer's oxidation potential, is applied. This method is effective for growing uniform films. dtic.mil

Galvanostatic Method: A constant current is applied, which is useful for controlling the rate of polymer deposition.

Potentiodynamic Method (Cyclic Voltammetry): The potential is repeatedly swept between defined limits. This technique is advantageous as it allows for simultaneous synthesis and characterization of the polymer's redox behavior. dtic.milwinona.edu During polymerization via cyclic voltammetry, an increase in the peak currents with each successive cycle indicates the deposition of an electroactive polymer film on the electrode. winona.edu

Chemical Oxidative Polymerization Strategies

Chemical oxidative polymerization is a scalable method for producing bulk quantities of conjugated polymers. This technique involves treating the monomer with a chemical oxidizing agent in a suitable solvent. researchgate.net For thiophene and aniline (B41778) derivatives, common oxidants include iron(III) chloride (FeCl₃) and ammonium (B1175870) persulfate (APS). researchgate.netmdpi.com

The polymerization mechanism is initiated by the one-electron oxidation of the monomer by the oxidizing agent, forming a radical cation. These radical cations then couple to form dimers and longer oligomers, which precipitate from the solution as the final polymer product. The reaction conditions, such as solvent, temperature, and the molar ratio of oxidant to monomer, significantly influence the polymer's molecular weight, structure, and properties. nih.gov

For instance, the chemical oxidative copolymerization of thiophene and pyrrole (B145914) has been successfully carried out using anhydrous FeCl₃ in acetonitrile at 0 °C. researchgate.net A similar approach can be applied to this compound. The reaction would likely proceed through the oxidation of both the thiophene rings and the diamine groups, leading to a cross-linked or complex polymer structure. researchgate.net After polymerization, the resulting polymer is typically washed with a solvent like methanol (B129727) to remove any remaining oxidant and unreacted monomer.

Copolymerization Strategies with Co-monomers (e.g., EDOT, Pyrene)

Copolymerization is a powerful strategy for fine-tuning the properties of conjugated polymers. By incorporating a second, different monomer (a co-monomer) into the polymer chain, it is possible to modify the resulting material's band gap, color, solubility, and electrochemical behavior. nih.gov For thiophene-phenylenediamine monomers, 3,4-ethylenedioxythiophene (B145204) (EDOT) is a common and effective co-monomer due to its low oxidation potential, high stability, and the excellent properties of its corresponding homopolymer, PEDOT. nih.govmetu.edu.tr

Electrochemical Copolymerization Approaches

Electrochemical copolymerization is performed by adding both the primary monomer and the co-monomer to the electrolyte solution. researchgate.net A potential is then applied that is sufficient to oxidize both monomers, leading to the deposition of a copolymer film on the working electrode. nih.gov The successful formation of a true copolymer, rather than a mixture of homopolymers, is favored when the oxidation potentials of the two monomers are relatively close. nih.govnih.gov

For example, the electrochemical copolymerization of a 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine monomer with EDOT was achieved in an acetonitrile solution containing LiClO₄ and NaClO₄. researchgate.net The resulting copolymer exhibited distinct spectroelectrochemical properties compared to the homopolymer, demonstrating the successful incorporation of both monomer units into the polymer backbone. researchgate.net This approach allows for the creation of materials with intermediate or entirely new properties derived from the combination of the constituent monomers. metu.edu.tr

Control over Copolymer Composition and Sequence

For example, studies on the copolymerization of EDOT with dithieno[3,2-b:2′,3′-d]thiophene (DTT) showed that varying the EDOT:DTT feed ratio from 2:1 to 1:2 significantly altered the optical and electrochromic properties of the resulting films. nih.gov However, achieving precise control over the monomer sequence (e.g., creating block, alternating, or gradient copolymers) is challenging with electrochemical methods, which typically yield random copolymers. The final composition may not be identical to the feed ratio due to differences in the oxidation rates of the co-monomers at the applied potential. rsc.org

Structural Characterization of Conjugated Polymers

The structural and electronic properties of the synthesized polymers are investigated using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV): This is a fundamental technique used to study the redox behavior of the polymer films. It provides information on the potentials at which the polymer is oxidized (doped) and reduced (dedoped), its electrochemical stability upon repeated cycling, and the nature of the charge carriers (polarons and bipolarons). metu.edu.tr

Spectroelectrochemistry (UV-Vis-NIR): This powerful in situ technique combines UV-Vis-NIR spectroscopy with electrochemistry. mdpi.com It allows for the monitoring of changes in the polymer's electronic absorption spectrum as the applied potential is varied. In its neutral (reduced) state, the polymer typically shows a strong absorption band corresponding to the π-π* transition of the conjugated backbone. researchgate.net The onset of this absorption is used to calculate the optical band gap (E_g). Upon oxidation, this band decreases in intensity, and new absorption bands appear at lower energies (in the visible and near-infrared regions), which are attributed to the formation of polarons and bipolarons. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the synthesized polymer. By comparing the spectrum of the polymer with that of the monomer, it is possible to identify the disappearance of bands associated with reactive sites (like C-H bonds at the α-positions of thiophene) and the appearance of new bands characteristic of the polymer backbone, confirming that polymerization has occurred. jept.deresearchgate.net For thiophene-phenylene copolymers, characteristic bands include those for 1,4-disubstituted benzene (B151609) rings and α-α coupled thiophene rings. jept.de

The table below summarizes typical characterization data for a related thiophene-benzenamine homopolymer and its copolymer with EDOT.

| Property | P(SNS-NH₂) researchgate.net | P(SNS-NH₂-co-EDOT) researchgate.net |

| π-π Transition (λ_max)* | 376 nm | - |

| Polaron Band (λ_max) | 650 nm | - |

| Optical Band Gap (E_g) | 2.12 eV | - |

| Neutral State Color | Yellow | Light Gray-Yellow |

| Oxidized State Color | Blue | Dark Blue |

| Switching Time | - | 1.3 s |

| Optical Contrast (%T) | 20.7% | 40.1% |

| Data for the analogous monomer 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine (SNS-NH₂). |

The following table presents key vibrational bands observed in FTIR spectra that are relevant for the characterization of thiophene-aniline type copolymers.

| Wavenumber (cm⁻¹) | Assignment jept.deresearchgate.netprimescholars.com |

| ~3400 | N-H stretching vibrations of amine groups |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600 | Quinoid ring C=C stretching |

| ~1500 | Benzenoid ring C=C stretching |

| ~1300 | C-N stretching of the amine group |

| ~800 | C-H out-of-plane bending for 1,4-disubstituted benzene |

| ~700-600 | C-S stretching in the thiophene ring |

Molecular Weight Determination (e.g., Gel Permeation Chromatography)

The determination of molecular weight and molecular weight distribution is crucial for understanding the physical and processing properties of conjugated polymers derived from this compound and its derivatives. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely employed technique for this purpose. GPC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides insight into the breadth of the molecular weight distribution.

The choice of solvent, column type, and calibration standards are critical for accurate GPC analysis of these conjugated polymers. lcms.cz Solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) are commonly used, and polystyrene standards are often employed for calibration. mdpi.comrsc.org

The following table presents GPC data for a selection of analogous thiophene-phenylene copolymers, illustrating the typical range of molecular weights and polydispersity indices achieved for such materials.

| Analogous Polymer/Copolymer | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| PBDTI-OD | Not Reported | 53,461 | Not Reported | mdpi.com |

| PBDTI-DT | Not Reported | 71,234 | Not Reported | mdpi.com |

| PTI-DT | Not Reported | 23,574 | Not Reported | mdpi.com |

| Poly(3-alkylthio-2,5-thiophenediyl-1,4-phenylene-alt-...) | 32,000 - 160,000 | Not Reported | Not Reported | researchgate.net |

| Random Poly(phenylene) with 2,5-DCPX and 2,4-DCT | Not Reported | 80,100 | 3.90 | nih.gov |

Polymer Chain Conformation and Planarity Investigations

The conformation and planarity of the polymer backbone are critical determinants of the electronic and photophysical properties of conjugated systems derived from this compound. A more planar conformation generally leads to a smaller bandgap and enhanced charge carrier mobility due to improved π-orbital overlap along the polymer chain.

The conformation of these polymers is largely governed by the torsional angles between the adjacent aromatic rings (thiophene and benzene). Theoretical and experimental studies on analogous thiophene-phenylene systems have shown that steric interactions between adjacent rings and with any present side chains can cause significant twisting of the polymer backbone. mdpi.comacs.org

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the preferred conformations and torsional potentials of these polymers. nih.govacs.org Such calculations can predict the most stable dihedral angles and the energy barriers to rotation, providing insight into the rigidity of the polymer backbone. nih.govresearchgate.net For example, DFT calculations on thiophene-phenylene copolymers have been used to analyze the role of noncovalent interactions, such as S···O interactions, in promoting backbone planarity. nih.gov

Experimental techniques like X-ray diffraction (XRD) can provide information about the packing and ordering of the polymer chains in the solid state, which is indirectly related to their conformation. nih.gov Spectroscopic methods, including UV-Vis absorption and fluorescence spectroscopy, are also sensitive to the effective conjugation length, which is influenced by the planarity of the polymer chain. A red-shift in the absorption maximum is often indicative of a more planar and extended conformation. acs.org

The following table summarizes key conformational parameters for analogous thiophene-phenylene systems.

| System | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Diketopyrrolopyrrole-Phenyl | Torsional Angle | ~35° | Calculation | acs.org |

| Diketopyrrolopyrrole-Thiophene | Torsional Angle | ~10° | Calculation | acs.org |

| 2,2'-bithiophene | syn-gauche Torsional Angle | 36 ± 5° | Gas-phase electron diffraction | acs.org |

| 2,2'-bithiophene | anti-gauche Torsional Angle | 148 ± 3° | Gas-phase electron diffraction | acs.org |

| Thiophene-phenylene copolymer (TPT-T) | Backbone Conformation | Adopts a more planar conformation upon annealing | Experimental/Computational | nih.gov |

Optoelectronic Applications of 2,5 Di Thiophen 3 Yl Benzene 1,4 Diamine Based Materials

Electrochromic Materials and Devices

Electrochromic materials, which exhibit reversible changes in their optical properties upon the application of an electrical potential, are crucial for technologies such as smart windows, displays, and sensors. Research into polymers and copolymers incorporating structures similar to 2,5-Di(thiophen-3-yl)benzene-1,4-diamine provides insights into the potential of this class of materials.

Multichromic Properties and Color Tuning

While direct studies on the homopolymer of this compound are not extensively documented in publicly available research, investigations into related copolymer systems demonstrate the potential for rich chromic behavior. For instance, a copolymer based on 1,4-di(thiophen-3-yl)benzene and pyrene (B120774) has been shown to exhibit five distinct colors under varying potentials. This suggests that the incorporation of the di(thiophen-3-yl)benzene unit can contribute to a multi-state electrochromic system.

Similarly, studies on copolymers of 3,6-di(2-thienyl)carbazole with 2,2′-bithiophene have revealed multichromic properties, transitioning between dark yellow, yellowish-green, gunmetal gray, and dark gray in different redox states. researchgate.net The colorimetric properties of such polymers are highly dependent on the molecular structure and the applied potential, as detailed in the table below for a related copolymer.

Table 1: Colorimetric Properties of a P(DTC-co-BTP) Electrode at Various Potentials

| Applied Potential (V) | Color |

|---|---|

| 0.0 | Light Yellow |

| 0.4 | Yellowish-Green |

| 0.8 | Gray |

| 1.2 | Dark Gray |

Data sourced from a study on a copolymer of 3,6-di(2-thienyl)carbazole and 2,2′-bithiophene, providing a conceptual parallel. researchgate.net

Spectroelectrochemical Investigations of Redox States and Optical Changes

Spectroelectrochemistry is a key technique for understanding the relationship between the electrochemical redox state of a material and its optical absorption characteristics. In studies of polymers containing dithienylpyrrole units, spectroelectrochemical analysis has shown distinct changes in the absorption spectra upon oxidation and reduction, corresponding to the observed color changes. For example, poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS) displays different absorption maxima in its neutral, oxidized, and highly oxidized states, which correspond to green, dark green, and brown colors, respectively. google.com

The optical band gap (Eg) is a critical parameter determined from spectroelectrochemical data. For a copolymer of a thiophene (B33073) derivative, 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole, with 3,4-ethylenedioxythiophene (B145204) (EDOT), the band gap was determined, highlighting the influence of copolymerization on the electronic structure. researchgate.net

Dynamic Response, Switching Kinetics, and Optical Memory

The performance of an electrochromic device is largely defined by its switching speed, optical contrast, and stability (optical memory). Research on copolymers of 1,4-di(thiophen-3-yl)benzene and pyrene has demonstrated fast switching times of 1.5 seconds at 750 nm and 1.0 second at 1100 nm. nih.gov Furthermore, electrochromic devices constructed from copolymers of 3,6-di(2-thienyl)carbazole and 2-(2-thienyl)furan (B1594471) have exhibited rapid switching times of less than 0.6 seconds and satisfactory optical memory, with a transmittance change of less than 2.9% in the colored state. researchgate.net

The coloration efficiency (η), which relates the change in optical density to the amount of charge injected, is another important metric. A device using a copolymer of 3,6-di(2-thienyl)carbazole and 2-(2-thienyl)furan demonstrated a high coloration efficiency of 512.6 cm²/C at 627 nm. researchgate.net

Organic Electronic Devices

The semiconducting nature of thiophene-based compounds makes them promising candidates for active components in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs) Component Research

While there is a lack of specific research on the use of polymers from this compound in OLEDs, the broader family of thiophene and aromatic amine derivatives is extensively studied for this purpose. These materials can function as hole transporting layers (HTLs) or as the emissive layer itself. For instance, new hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives have been synthesized and shown to have high glass transition temperatures, which is crucial for device stability. mdpi.com

The performance of an OLED is characterized by its efficiency and brightness. A thienothiophene-based emitter demonstrated a maximum external quantum efficiency of 4.61% and a maximum power efficiency of 6.70 lm/W. researchgate.net

Table 2: Performance of a Thienothiophene-Based OLED

| Parameter | Value |

|---|---|

| Maximum Luminescence | 752 cd/m² |

| Maximum External Quantum Efficiency | 4.61% |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Turn-on Voltage | 2.9 V |

| Electroluminescence Wavelength (λEL) | 512 nm |

Data for a DMB-TT-TPA emitter, illustrating typical performance metrics for related compounds. researchgate.net

Organic Field-Effect Transistors (OFETs) Active Layer Development

Thiophene-based polymers are widely investigated as the active semiconductor layer in OFETs due to their potential for high charge carrier mobility. The molecular weight and regioregularity of the polymer have been shown to significantly influence the charge carrier mobility. mdpi.com For example, a fourfold increase in the number-average degree of polymerization of poly(3,3'''-dioctyl-2,2':5',2''-terthiophene) resulted in an increase in charge carrier mobility by more than three orders of magnitude. mdpi.com

The performance of OFETs is also heavily dependent on the interface between the organic semiconductor and the dielectric and electrode layers. Surface treatments with self-assembled monolayers (SAMs) can significantly improve device performance by reducing the threshold voltage and enhancing charge carrier mobility. In a study on a furan-flanked diketopyrrolopyrrole-dithienothiophene polymer, SAM treatment led to a significant enhancement of the field-effect mobility.

Photovoltaic Applications

Donor-Acceptor (D-A) Polymer Design for Organic Solar Cells

There is no specific information available in the surveyed literature regarding the design of donor-acceptor polymers for organic solar cells that explicitly utilize this compound as a monomer.

Bulk Heterojunction Device Architectures

There are no specific research findings or data available on the performance of bulk heterojunction solar cells incorporating polymers derived from this compound.

Structure Property Relationships and Molecular Engineering in 2,5 Di Thiophen 3 Yl Benzene 1,4 Diamine Systems

Impact of Thiophene (B33073) Substitution Position on Electronic and Optical Properties

The point of connectivity of the thiophene rings to the central phenylene diamine core is a critical determinant of the molecule's electronic structure. While 2,5-Di(thiophen-3-yl)benzene-1,4-diamine features linkage at the 3-position of the thiophene ring, its isomer, 2,5-Di(thiophen-2-yl)benzene-1,4-diamine, is linked at the 2-position. This seemingly subtle change has profound consequences for the degree of π-conjugation along the molecular backbone.

Linkage through the 2- and 5-positions of thiophene generally results in a more planar and rigid polymer backbone, which enhances π-orbital overlap and delocalization. nih.gov Conversely, linkages involving the 3-position can introduce steric hindrance, leading to a greater torsion angle (twist) between the thiophene and benzene (B151609) rings. This twisting disrupts the π-conjugation, which typically results in:

A larger band gap: The Highest Occupied Molecular Orbital (HOMO) is stabilized (lower energy) and the Lowest Unoccupied Molecular Orbital (LUMO) is destabilized (higher energy), widening the energy gap. This leads to a blue shift in the material's absorption spectrum.

Altered charge transport: The disruption in conjugation can impede the intramolecular movement of charge carriers along the polymer chain.

Studies on analogous thieno[f,f′]bis bohrium.combenzothiophenes have shown that different orientations of thiophene rings within a fused system lead to distinct packing arrangements and device performance, with field-effect mobilities varying significantly between isomers. researchgate.netrsc.org For instance, the syn and anti orientations of thiophene units affect intermolecular packing and, consequently, the charge carrier mobility, with values reaching up to 0.12 cm²/V·s. researchgate.netrsc.org This highlights the principle that isomeric control is a key parameter in molecular design.

Table 1: Comparison of Thiophene Linkage Effects on Electronic Properties

| Property | 2,5-Linkage (e.g., Thiophen-2-yl) | 3,4-Linkage (e.g., Thiophen-3-yl) |

|---|---|---|

| Backbone Planarity | Higher | Lower (more twisting) |

| π-Conjugation | More effective | Less effective |

| Optical Band Gap (Eg) | Lower | Higher |

| Absorption Spectrum (λmax) | Red-shifted | Blue-shifted |

Influence of Amine Group Functionalization on Conjugation and Redox Behavior

The primary amine (-NH₂) groups on the benzene-1,4-diamine core are strong electron-donating moieties that significantly raise the HOMO energy level of the molecule. Functionalizing these groups offers a direct route to modulate the electronic properties and redox behavior. The reactivity of tertiary amines in photochemical systems, for instance, involves processes like single-electron oxidation, which forms reactive intermediates such as α-amino radicals and iminium ions. nih.govnih.gov

Common functionalization strategies and their effects include:

Alkylation (e.g., replacing -NH₂ with -NHR or -NR₂): Adding alkyl groups increases the electron-donating strength, further raising the HOMO level. This generally lowers the oxidation potential, making the molecule easier to oxidize. However, bulky alkyl groups can introduce steric hindrance, potentially forcing the polymer backbone to twist and disrupting conjugation.

Acylation (e.g., forming amides, -NHCOR): The introduction of an electron-withdrawing acyl group has the opposite effect. It pulls electron density away from the nitrogen atom, lowering the HOMO energy level and making the molecule more difficult to oxidize (increasing its oxidation potential).

Conversion to Imines: Condensation of the diamine with aldehydes or ketones can form a poly(azomethine) or Schiff base polymer. This changes the nature of the conjugation pathway and can introduce new electronic and optical properties.

These modifications directly impact the material's redox behavior, which is crucial for applications in organic electronics. Cyclic voltammetry is often used to measure the oxidation and reduction potentials, which in turn allows for the estimation of HOMO and LUMO energy levels. For example, in related systems, the introduction of electron-donating groups lowers the oxidation potential, a desirable trait for hole-transporting materials used in OLEDs and OPVs.

Role of Intermolecular Interactions (e.g., π-π Stacking) in Charge Transport

In the solid state, the performance of an organic semiconductor is not solely dependent on the properties of a single molecule but is heavily influenced by how molecules pack together. researchgate.net Efficient charge transport requires significant electronic coupling between adjacent molecules, which is facilitated by close and ordered packing. nih.gov For planar aromatic molecules like this compound, two primary intermolecular interactions are dominant:

π-π Stacking: This is the attractive, noncovalent interaction between aromatic rings. When molecules stack like a pile of coins (a cofacial arrangement), the overlapping π-orbitals create pathways for charge carriers to "hop" from one molecule to the next. The distance between stacked rings (the π-π stacking distance) is critical; shorter distances (typically < 4 Å) lead to stronger electronic coupling and higher charge carrier mobility. mdpi.com

The dominant forces in thiophene dimer interactions are long-range electrostatic and dispersion forces, with dispersion being the major source of attraction. nih.gov The orientation dependence of these interactions dictates the preference for specific packing motifs, such as the herringbone structure common in oligothiophenes. nih.gov The interplay between π-π stacking and hydrogen bonding ultimately determines the thin-film morphology, which is a key factor for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs). nih.govmdpi.combohrium.comresearchgate.net

Strategies for Band Gap Engineering in Conjugated Polymers

The band gap (the energy difference between the HOMO and LUMO) is arguably the most critical parameter for an organic semiconductor, as it determines the material's absorption and emission properties. researchgate.net For polymers derived from this compound, several molecular engineering strategies can be employed to tune the band gap. bohrium.comcore.ac.uk

The Donor-Acceptor (D-A) Approach: This is the most powerful and widely used strategy for creating low-band-gap polymers. researchgate.netnih.gov It involves copolymerizing an electron-rich "donor" unit (like benzene-1,4-diamine) with an electron-poor "acceptor" unit. This creates an intramolecular charge transfer character in the polymer's excited state, which effectively lowers the LUMO and raises the HOMO, narrowing the band gap. researchgate.netnih.gov The strength of the donor and acceptor units can be varied to precisely tune the band gap. rsc.orgresearchgate.netucsb.edu

Increasing Conjugation Length: Extending the π-conjugated system by incorporating more aromatic rings or vinylene linkages into the polymer backbone generally leads to a smaller band gap. However, this effect often saturates after a certain number of repeat units.

Planarity of the Backbone: As discussed earlier, forcing the polymer backbone into a more planar conformation enhances π-orbital overlap and delocalization, which lowers the band gap. This can be achieved by using fused-ring monomers or by introducing bridging atoms that lock adjacent rings into a coplanar arrangement. mdpi.com

Side-Chain Engineering: Attaching flexible side chains (e.g., alkyl or alkoxy groups) is essential for ensuring solubility and processability. However, these chains can also influence the band gap. Bulky side chains can cause twisting of the polymer backbone, increasing the band gap, while carefully positioned side chains can be used to control intermolecular packing without disrupting conjugation. osti.gov

Table 2: Common Acceptor Units for D-A Copolymers and Their Impact on Band Gap

| Acceptor Unit | Acronym | Relative Strength | Resulting Band Gap |

|---|---|---|---|

| Benzothiadiazole | BT | Strong | Low |

| Diketopyrrolopyrrole | DPP | Very Strong | Very Low |

| Thienopyrroledione | TPD | Strong | Low |

| Quinoxaline | Qx | Moderate | Medium-Low |

Correlations between Molecular Structure and Device Performance Parameters

The ultimate goal of molecular engineering is to improve the performance of electronic devices. nih.govjuniperpublishers.com There are direct correlations between the molecular and solid-state properties discussed above and key device metrics for transistors and solar cells. researchgate.netacs.orgtaylorfrancis.com

For Organic Field-Effect Transistors (OFETs): The key performance parameter is the charge carrier mobility (μ) . High mobility requires:

Strong intermolecular electronic coupling, achieved through close π-π stacking and ordered molecular packing. nih.govresearchgate.net

A planar molecular structure to facilitate intramolecular charge transport.

Appropriate HOMO/LUMO energy levels that align well with the work function of the electrodes to ensure efficient charge injection.

For Organic Photovoltaics (OPVs): The primary metric is the power conversion efficiency (PCE) , which is a product of the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). High PCE requires:

Low Band Gap: A low band gap allows the material to absorb a broader portion of the solar spectrum, leading to a higher Jsc.

High HOMO Level (Donor): This helps to maximize the Voc, which is related to the energy difference between the donor's HOMO and the acceptor's LUMO.

High Charge Carrier Mobility: Efficient transport of charges to the electrodes after they are generated is necessary to achieve a high Jsc and FF. osti.gov

Favorable Morphology: In bulk heterojunction solar cells, the donor and acceptor materials must form an interpenetrating network with domain sizes on the order of the exciton (B1674681) diffusion length (typically ~10 nm) for efficient charge separation. rsc.org

By systematically modifying the structure of polymers based on this compound—for example, by copolymerizing it with different acceptors or altering its side chains—researchers can optimize these fundamental properties to achieve higher device performance. researchgate.net

Advanced Research Directions and Future Prospects

Integration into Covalent Organic Frameworks (COFs) and Other Extended Structures

The primary application currently driving interest in 2,5-Di(thiophen-3-yl)benzene-1,4-diamine is its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs). moldb.com COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and electronics. mdpi.comnih.gov

The diamine functionality of this compound allows it to undergo condensation reactions with multitopic aldehydes, such as 1,3,5-triformylphloroglucinol or 1,3,5-triformylbenzene, to form highly stable, porous, and crystalline imine-linked COFs. The inclusion of thiophene (B33073) rings in the COF backbone is particularly advantageous. Thiophene derivatives are known for their outstanding electrical properties and can impart conductivity and photocatalytic activity to the resulting COF structure. mdpi.comresearchgate.net

Research in this area focuses on several key aspects:

Tuning Porosity and Surface Area: By carefully selecting the co-monomers to react with this compound, researchers can control the pore size and surface area of the resulting COFs. For instance, using a larger aldehyde linker would result in a COF with larger pores.

Enhancing Electronic Properties: The sulfur atoms in the thiophene rings can engage in non-covalent interactions and facilitate charge transport through the stacked 2D layers of the COF. nih.gov This makes these materials tantalizing targets for a new generation of electronic devices. nih.gov

Photocatalysis: Thiophene-based COFs have demonstrated potential as photocatalysts, for example, in the hydrogen evolution reaction. mdpi.com The broad absorption and tunable band gaps of these materials are critical for light-driven applications. mdpi.com

Below is a table summarizing the prospective properties of COFs synthesized using this compound.

| Property | Significance in COFs | Potential Advantage of Thiophene Inclusion |

| Crystallinity | Enables long-range order and well-defined pore structures. | The rigid structure of the monomer promotes ordered stacking. |

| Porosity | High surface area for gas storage, separation, and catalysis. | Tunable pore sizes based on the choice of aldehyde co-monomer. |

| Conductivity | Essential for applications in electronics, sensors, and batteries. | Thiophene units enhance π-conjugation and facilitate charge transport. nih.gov |

| Photocatalytic Activity | Allows for light-driven chemical transformations. | Thiophene-based systems can absorb a broad spectrum of light. mdpi.com |

Development of Novel Sensing Platforms

The structural and electronic features of this compound make it a promising candidate for the development of novel chemical sensors. The amine groups can be functionalized to create specific binding sites for target analytes, while the conjugated thiophene-benzene-thiophene backbone can act as a signal transducer.

A common strategy involves converting the diamine into a Schiff base through condensation with an appropriate aldehyde. Schiff bases derived from similar aromatic diamines have been shown to act as selective and sensitive fluorescent probes for metal ions. For example, a Schiff base synthesized from a related isomer, bis(thiophen-2-yl-methylene)benzene-1,4-diamine, exhibited a distinct fluorescence response to Fe³⁺ ions. nih.govresearchgate.net The formation of a complex between the Schiff base and the metal ion alters the electronic properties of the molecule, leading to a change in its fluorescence intensity. nih.gov

Future research on this compound in sensing platforms could explore:

Chemosensors for Metal Ions: Developing selective sensors for environmentally or biologically important metal ions like Hg²⁺, Pb²⁺, or Cu²⁺.

Anion Sensing: Designing receptors based on this scaffold that can selectively bind and detect anions through hydrogen bonding interactions.

Gas Sensors: Integrating polymers or frameworks derived from this compound into electronic devices to detect volatile organic compounds (VOCs) or other gases. The interaction with the gas molecules would modulate the material's conductivity, providing a measurable signal.

Exploration of Bio-inspired and Sustainable Synthesis Routes

As the demand for functional organic materials grows, so does the need for environmentally friendly and sustainable synthesis methods. Research is beginning to focus on developing "green" chemistry approaches for producing building blocks like this compound and its precursors.

Current multistep syntheses often rely on traditional cross-coupling reactions which may use palladium catalysts and organic solvents. Future work aims to minimize this reliance by exploring alternative pathways. One promising avenue is the use of bio-based feedstocks. For instance, recent studies have shown that it is possible to synthesize a range of 2-thiothiophene compounds from the biopolymer cellulose, demonstrating that complex organosulfur molecules can be prepared independent of fossil fuels. nih.govresearchgate.net While not a direct synthesis of the target molecule, this proves the principle of creating thiophene-containing compounds from biomass.

Potential future research directions for sustainable synthesis include:

Catalyst-Free Reactions: Developing synthetic routes that avoid heavy metal catalysts, possibly using photochemical or electrochemical methods.

Bio-derived Starting Materials: Investigating pathways to synthesize the benzene-1,4-diamine core or the thiophene units from biomass-derived platform chemicals. researchgate.net

Solvent-Free or Aqueous Synthesis: Designing reaction protocols that operate in water or without solvents to reduce volatile organic waste, such as microwave-assisted synthesis in aqueous media. mdpi.com

Theoretical Advancements for Predictive Material Design

Computational methods are becoming indispensable tools for accelerating the discovery and design of new materials. mit.edu Theoretical studies, particularly those using Density Functional Theory (DFT), can predict the structural, electronic, and optical properties of molecules like this compound and the extended structures derived from it before they are synthesized in the lab.

For this compound, theoretical advancements can provide critical insights into:

Molecular Geometry and Conformation: Predicting the planarity of the molecule and the rotational barriers of the thiophene rings, which influence how the molecules pack in a solid state or assemble into larger frameworks.

Electronic Structure: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is crucial for predicting the band gap, conductivity, and suitability for use in electronic devices like organic photovoltaics or LEDs.

Interaction and Reactivity: Modeling how the molecule will interact with other species, which is key for designing sensors with high selectivity or catalysts with high efficiency. For example, DFT calculations have been used to understand the binding mechanism between a related Schiff base and Fe³⁺ ions. nih.gov

COF Structure Simulation: Simulating the crystal structure of hypothetical COFs made from this diamine to predict their porosity, stability, and electronic band structure, thereby guiding synthetic efforts toward the most promising materials. rsc.org

These predictive models allow researchers to screen vast numbers of potential structures and identify candidates with the desired properties, significantly reducing the time and resources required for experimental work. mit.edu

Emerging Applications in Flexible and Wearable Electronics

The inherent properties of π-conjugated thiophene-based materials make them highly suitable for applications in organic electronics. Polymers and frameworks derived from this compound could find use in the next generation of flexible and wearable electronic devices. Unlike traditional silicon-based electronics, organic materials can be solution-processed and deposited on flexible substrates, enabling the fabrication of lightweight, conformable, and even stretchable devices.

Potential applications in this emerging field include:

Organic Field-Effect Transistors (OFETs): The semiconducting nature of polymers derived from this compound could be harnessed to create the active channel material in OFETs, which are fundamental components of integrated circuits.

Organic Photovoltaics (OPVs): The ability to absorb light and transport charge makes these materials suitable for use as donor or acceptor materials in the active layer of flexible solar cells.

Wearable Sensors: Integrating sensing platforms based on this molecule (as discussed in section 8.2) onto flexible substrates could lead to wearable health monitors that can detect biomarkers in sweat or gases in the environment.

The development of these applications will depend on achieving a combination of high charge carrier mobility, good environmental stability, and processability from solution. Research will focus on modifying the molecular structure—for instance, by adding solubilizing side chains—to optimize these properties for practical use in flexible and wearable technologies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-Di(thiophen-3-yl)benzene-1,4-diamine, and how can cross-coupling reactions be optimized?

- Methodology : The synthesis typically involves cross-coupling reactions (e.g., Stille or Suzuki coupling) to attach thiophene moieties to a benzene-diamine core. For example, a Stille coupling protocol using tributyl(thiophen-3-yl)stannane and a dibrominated benzene-diamine precursor, catalyzed by Pd(PPh₃)₄, can yield the target compound . Reaction optimization includes monitoring reaction time (e.g., 24 hours at room temperature) and stoichiometric ratios (e.g., 1:2.3 molar ratio of dibrominated precursor to stannane reagent). Post-synthesis purification via column chromatography and characterization by NMR and GC-MS are critical .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology : Use gas chromatography (GC) to monitor reaction progress and assess purity . For structural confirmation, single-crystal X-ray diffraction (employing SHELX programs like SHELXL for refinement) is ideal . Spectroscopic techniques (¹H/¹³C NMR, FT-IR) and elemental analysis are complementary. For example, aromatic protons in thiophene rings appear as distinct doublets in NMR (~6.8–7.5 ppm), while amine protons resonate downfield (~4.5–5.5 ppm) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Follow hazard codes P201 (obtain specialized handling instructions) and P210 (avoid heat/open flames). Use fume hoods for synthesis and storage in inert atmospheres. Spill response includes neutralization with non-combustible absorbents (e.g., vermiculite) and disposal via licensed waste management .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its applicability in conductive polymers or metal-organic frameworks (MOFs)?

- Methodology : The electron-rich thiophene groups and planar benzene-diamine core enable π-π stacking and charge transport, making the compound suitable for conductive polymers. For MOFs, coordinate the diamine groups with metal nodes (e.g., Zn²⁺ or Cu²⁺) to form porous frameworks. Computational studies (DFT) can predict bandgap (~2.5–3.0 eV) and charge mobility, while BET surface area analysis evaluates gas adsorption (e.g., CO₂ or H₂) .

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected shifts in NMR or FT-IR peaks?

- Methodology : Contradictions may arise from solvent effects, tautomerism, or impurities. For example, amine protons may show variable shifts due to hydrogen bonding with solvents like DMSO. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for comparative NMR analysis. FT-IR peaks for C-N stretching (~1250 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) should align with computational simulations (e.g., Gaussian) .

Q. How can computational modeling guide the design of derivatives for enhanced photophysical properties?

- Methodology : Employ density functional theory (DFT) to calculate HOMO-LUMO gaps and exciton binding energies. For instance, substituting thiophene-3-yl with electron-withdrawing groups (e.g., -CN) reduces the HOMO-LUMO gap, improving charge transfer in organic photovoltaics. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.